1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole
CAS No.: 1206991-96-9
Cat. No.: VC11963122
Molecular Formula: C19H19ClN2OS
Molecular Weight: 358.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206991-96-9 |
|---|---|
| Molecular Formula | C19H19ClN2OS |
| Molecular Weight | 358.9 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-propan-2-ylsulfanylimidazole |
| Standard InChI | InChI=1S/C19H19ClN2OS/c1-13(2)24-19-21-12-18(14-7-9-17(23-3)10-8-14)22(19)16-6-4-5-15(20)11-16/h4-13H,1-3H3 |
| Standard InChI Key | SCHXDXNGPKJKET-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Introduction
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole is a synthetic organic compound belonging to the class of imidazole derivatives. Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms, widely recognized for their biological and pharmacological activities. This specific compound's structure integrates functional groups such as a chlorophenyl moiety, a methoxyphenyl group, and an isopropylsulfanyl substituent, making it a candidate for diverse chemical and biological applications.
Structural Features
The compound features:
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A chlorophenyl group, which contributes to its potential electronic and steric properties.
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A methoxyphenyl group, known for modulating lipophilicity and enhancing bioavailability in pharmacological contexts.
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An isopropylsulfanyl substituent, which may influence the compound's reactivity and binding interactions in biological systems.
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An imidazole core, a versatile scaffold often used in drug design due to its hydrogen-bonding capability and aromaticity.
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the imidazole ring: Typically achieved through cyclization reactions involving appropriate precursors such as aldehydes, amines, and sulfur-containing reagents.
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Functionalization of the imidazole core: Introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions.
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Attachment of the isopropylsulfanyl group: Achieved through nucleophilic substitution using isopropanethiol or related reagents.
Applications
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole may be explored for:
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Use as a pharmacophore in medicinal chemistry.
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Studies in material science due to its aromatic and heterocyclic nature.
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Investigations into its electronic properties for catalysis or organic electronics.
Research Findings
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Anticancer research: Imidazoles have demonstrated cytotoxicity against tumor cells by inhibiting key enzymes or disrupting DNA synthesis .
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Antibacterial studies: The imidazole scaffold has been optimized to target resistant bacterial strains .
Limitations and Future Directions
While structurally promising, the lack of detailed experimental data necessitates further research:
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In vitro and in vivo studies: To evaluate its pharmacokinetics, toxicity, and efficacy.
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Computational modeling: To predict binding affinities with biological targets.
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Synthetic optimization: To improve yield and scalability for industrial applications.
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